molecular formula C10H9ClO2 B12444084 2-Chloro-6-methylcinnamic acid

2-Chloro-6-methylcinnamic acid

Cat. No.: B12444084
M. Wt: 196.63 g/mol
InChI Key: BOVCNVUONZTPHO-UHFFFAOYSA-N
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Description

2-Chloro-6-methylcinnamic acid is an organic compound that belongs to the cinnamic acid family It is characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring of the cinnamic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylcinnamic acid typically involves the chlorination of 6-methylcinnamic acid. One common method is the Friedel-Crafts acylation reaction, where 6-methylcinnamic acid is treated with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products:

    Oxidation: Formation of 2-Chloro-6-methylbenzoic acid.

    Reduction: Formation of 2-Chloro-6-methylbenzyl alcohol.

    Substitution: Formation of 2-Methoxy-6-methylcinnamic acid or 2-Cyano-6-methylcinnamic acid.

Scientific Research Applications

2-Chloro-6-methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylcinnamic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating receptors: The compound may bind to receptors on cell surfaces, affecting signal transduction pathways.

    Inducing apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

2-Chloro-6-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    2-Chlorocinnamic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    6-Methylcinnamic acid: Lacks the chlorine atom, resulting in different chemical properties and applications.

    2-Methoxycinnamic acid: Contains a methoxy group instead of chlorine, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-(2-chloro-6-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

BOVCNVUONZTPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C=CC(=O)O

Origin of Product

United States

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